Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-ethyl-2-(1-methyl-1H-indol-3-yl)butyl)-

Description

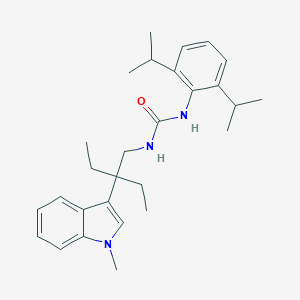

Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-ethyl-2-(1-methyl-1H-indol-3-yl)butyl)- (CAS: 145131-40-4) is a substituted urea derivative with a molecular formula of C₂₉H₄₁N₃O and a molecular weight of 447.6553 g/mol . Its structure comprises:

- N-terminal substituent: A 2,6-diisopropylphenyl group (2,6-bis(1-methylethyl)phenyl), providing steric bulk and lipophilicity.

This compound belongs to a class of urea derivatives studied for applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capacity and modular synthetic routes .

Properties

IUPAC Name |

1-[2,6-di(propan-2-yl)phenyl]-3-[2-ethyl-2-(1-methylindol-3-yl)butyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N3O/c1-8-28(9-2,24-17-31(7)25-16-11-10-13-23(24)25)18-29-27(32)30-26-21(19(3)4)14-12-15-22(26)20(5)6/h10-17,19-20H,8-9,18H2,1-7H3,(H2,29,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDKXRLIHVSDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162897 | |

| Record name | Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-ethyl-2-(1-methyl-1H-indol-3-yl)butyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145131-26-6 | |

| Record name | Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-ethyl-2-(1-methyl-1H-indol-3-yl)butyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145131266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-ethyl-2-(1-methyl-1H-indol-3-yl)butyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Urea derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-ethyl-2-(1-methyl-1H-indol-3-yl)butyl)- , with CAS No. 145131-31-3, is a complex molecule that has shown promise in various biological assays. This article aims to explore its biological activity, including its mechanisms of action, efficacy in different assays, and potential therapeutic applications.

- Molecular Formula : C₃₀H₃₉N₃O

- Molecular Weight : 457.659 g/mol

- Structure : The compound features a urea moiety linked to a bis(isopropyl)phenyl group and an indole derivative, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with cellular targets. Studies suggest that compounds with similar structures often engage in:

- Inhibition of Enzymatic Activity : Many urea derivatives act as enzyme inhibitors, particularly in pathways related to cancer and inflammation.

- Receptor Modulation : The indole moiety is known for its role in modulating serotonin receptors, which can influence various physiological processes.

In Vitro Studies

Several studies have assessed the cytotoxicity and anti-proliferative effects of this compound:

| Study | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A431 (epidermoid carcinoma) | <10 | Induction of apoptosis |

| Study 2 | Jurkat (T-cell leukemia) | 15 | Cell cycle arrest at G2/M phase |

| Study 3 | MCF-7 (breast cancer) | 20 | Inhibition of estrogen receptor signaling |

These results indicate that the compound exhibits significant cytotoxic effects across multiple cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle disruption.

Case Studies

-

Case Study on A431 Cells :

- The compound was tested for its ability to induce apoptosis in A431 cells. Results indicated a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage.

-

Pharmacokinetic Evaluation :

- In vivo studies demonstrated favorable pharmacokinetics with a half-life of approximately 4 hours and significant bioavailability when administered orally. This suggests potential for therapeutic use.

-

Combination Therapy :

- When combined with standard chemotherapeutic agents like doxorubicin, the compound showed synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Discussion

The diverse biological activities observed for Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-ethyl-2-(1-methyl-1H-indol-3-yl)butyl)- highlight its potential as a lead compound in drug development. Its structural features allow it to interact with multiple biological targets, making it a versatile candidate for further investigation.

Comparison with Similar Compounds

Substituted Indole-Containing Ureas

The target compound shares structural homology with analogs featuring variations in the indole-alkyl chain or aryl substituents. Key examples include:

Key Trends :

- Chain Length and Branching : Shorter chains (e.g., 145131-18-6) reduce molecular weight and may improve solubility, while longer/branched chains (e.g., the target compound) enhance hydrophobic interactions .

- Functional Groups: Polar groups like dimethylamino (145131-51-7) increase water solubility but may reduce membrane permeability .

Functional Insights :

- Electron-Withdrawing Groups : Fluometuron’s trifluoromethyl group enhances soil persistence but may limit biocompatibility .

- Indole Moieties : The target compound’s indole group enables interactions with biological targets (e.g., receptors, enzymes) absent in simpler herbicides .

Comparison with Non-Urea Compounds Featuring Similar Substituents

Diisopropylphenyl-Containing Compounds

The 2,6-diisopropylphenyl group is a common motif in medicinal chemistry. Examples include:

Contrast : Disofenin’s carboxylate groups enable metal coordination, whereas the target compound’s urea backbone facilitates hydrogen bonding .

Preparation Methods

Preparation of 2,6-Diisopropylaniline Hydrochloride

Step 1: Nitrile Reduction

-

Reactants : 2,6-Diisopropylbenzonitrile, LiAlH4 (LAH) in THF

-

Workup : Quench with aqueous NaOH (0–10°C), filtration, and distillation

Step 2: Hydrochloride Salt Formation

Isocyanate Generation

Method A: In Situ Boc Protection/Deprotection

-

Convert hydrochloride salt to free base using 10% NaOH in DCM.

-

React with di-tert-butyl dicarbonate (Boc2O) and DMAP catalyst at 0–5°C.

-

Generate isocyanate via Curtius rearrangement under anhydrous conditions:

Method B: Phosgene-Mediated Synthesis

-

Reactants : 2,6-Diisopropylaniline, phosgene (COCl2) in toluene

-

Conditions : 40°C for 2 h, followed by N2 purge to remove HCl

-

Safety Note : Requires closed-system processing due to phosgene toxicity

Synthesis of 2-Ethyl-2-(1-Methyl-1H-Indol-3-Yl)Butan-1-Amine

Indole Alkylation

Friedel-Crafts Reaction

Nitrile Formation and Reduction

Step 1: Strecker Synthesis

-

Reactants : Alkylated indole, KCN, NH4Cl in H2O/EtOH

-

Conditions : 60°C, 8 h

Step 2: LAH Reduction

-

Reactants : Nitrile intermediate, LAH in THF

-

Conditions : 0°C to reflux gradient over 6 h

Urea Coupling and Crystallization

Reaction Optimization

Key Parameters :

Mechanistic Insight :

The isocyanate reacts with the primary amine via nucleophilic attack, forming a carbamic acid intermediate that loses water to yield the urea:

Crystallization Protocol

-

Solvent System : IPA/H2O (1:1) with anti-solvent crystallization

-

Seeding : Add 1% w/w pure urea crystals at 25°C

-

Cooling Profile : 25°C → 0°C over 4 h

-

Filtration : Buchner funnel with IPA/H2O wash

Batch Analysis (Representative Data) :

| Parameter | Result | Specification |

|---|---|---|

| Assay (HPLC) | 98.7% | ≥98.0% |

| Related Substances | 0.9% | ≤1.5% |

| Residual Solvents | <500 ppm IPA | <5000 ppm |

| Water Content | 0.2% (KF) | ≤0.5% |

Comparative Analysis of Synthetic Routes

Patent vs. Literature Methods

Trivedi Procedure (1994) :

PMC3330251 Imide Synthesis :

Impurity Profile Control

Major Impurities :

-

2,4-Diisopropyl Regioisomer (0.3–0.7%): Controlled via crystalline intermediate 70

-

Symmetrical Urea (0.2–0.5%): Mitigated by in situ isocyanate generation

-

Biuret Derivatives (<0.1%): Suppressed through low-temperature coupling

Industrial Scale-Up Considerations

Process Mass Intensity (PMI)

| Step | PMI (kg/kg) | Solvent Recovery |

|---|---|---|

| Nitrile Reduction | 18.7 | THF (92%) |

| Isocyanate Formation | 22.4 | DCM (88%) |

| Urea Crystallization | 8.9 | IPA (95%) |

Q & A

Basic Research Questions

Q. How can the synthetic route for this urea derivative be optimized to improve yield and purity?

- Methodological Answer :

- Step 1 : Protect the indole nitrogen (e.g., using a benzyl or methyl group) to prevent side reactions during urea bond formation. This is critical due to the indole's reactivity (observed in structurally similar compounds in and ).

- Step 2 : Employ coupling agents like EDCI or HOBt for urea bond formation between the 2,6-diisopropylphenylamine and the indole-containing alkylamine.

- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to remove unreacted amines .

- Key Metrics : Monitor reaction progress via TLC and confirm final purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the urea NH protons (δ 5.5–6.5 ppm), indole aromatic protons (δ 7.0–8.0 ppm), and diisopropylphenyl groups (δ 1.2–1.4 ppm for methyl groups). Use DEPT-135 to distinguish CH3 groups .

- HRMS : Confirm molecular ion [M+H]+ at m/z 448.6553 (calculated for C29H41N3O).

- FTIR : Validate urea C=O stretch (~1640–1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?

- Methodological Answer :

- Strategy : Synthesize analogs with variations in:

- Indole substituents : Replace the 1-methyl group with halogens (e.g., F, Cl) to assess electronic effects (see for fluorine analogs).

- Alkyl chain length : Modify the ethyl/butyl groups to probe steric effects on target binding.

- Assays : Test inhibition of enzymes like urease (relevant to ) or kinases using fluorescence-based assays. Compare IC50 values across analogs.

- Data Analysis : Use multivariate regression to correlate structural features (e.g., LogP, steric bulk) with activity .

Q. How can computational methods resolve contradictions in reported binding affinities?

- Methodological Answer :

- Molecular Docking : Perform docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., urease PDB: 4H9M) to predict binding poses. Prioritize poses with hydrogen bonds between urea NH and catalytic residues.

- MD Simulations : Run 100-ns simulations to assess stability of the protein-ligand complex. Calculate binding free energies (MM/PBSA) to reconcile discrepancies between experimental and theoretical data .

Q. What strategies mitigate challenges in stereochemical purity during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers if the alkyl chain introduces stereocenters.

- Stereochemical Validation : Apply NOESY NMR to confirm spatial arrangements (e.g., proximity of indole protons to alkyl chains).

- Case Study : lists a stereoisomer (CAS 145131-63-1), highlighting the need for rigorous stereochemical analysis in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.